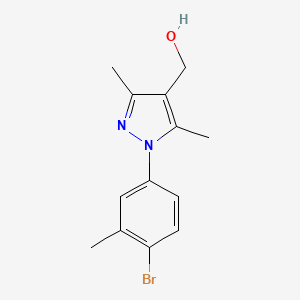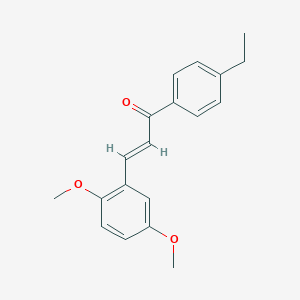
2,7-Di-n-hexyl-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-n-hexyl-fluorene is a chemical compound belonging to the fluorene family. . This compound is characterized by the presence of two n-hexyl groups attached to the fluorene core at the 2 and 7 positions, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-n-hexyl-fluorene typically involves the bromination of fluorene followed by the introduction of n-hexyl groups. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine in the presence of a catalyst to form 2,7-dibromofluorene.
Alkylation: The dibromofluorene is then reacted with n-hexyl bromide in the presence of a strong base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) to introduce the n-hexyl groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-n-hexyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at the 2 and 7 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,7-Di-n-hexyl-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its pure blue emission and efficient electroluminescence.
Biology: The compound’s derivatives are explored for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in photodynamic therapy.
Industry: It is used in the production of high-performance materials, including polymers and electronic devices
Mechanism of Action
The mechanism by which 2,7-Di-n-hexyl-fluorene exerts its effects is primarily through its interaction with light and electronic properties. The compound’s unique structure allows it to absorb and emit light efficiently, making it suitable for use in optoelectronic devices. The n-hexyl groups enhance its solubility and processability, which are crucial for its application in various fields .
Comparison with Similar Compounds
2,7-Dibromo-9,9-di-n-hexylfluorene: This compound is similar in structure but contains bromine atoms at the 2 and 7 positions, making it more reactive in substitution reactions.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: This derivative contains boronic acid groups, which are useful in Suzuki coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 2,7-Di-n-hexyl-fluorene stands out due to its balanced combination of electronic properties and solubility. The presence of n-hexyl groups enhances its processability, making it more suitable for industrial applications compared to its analogs .
Properties
IUPAC Name |
2,7-dihexyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
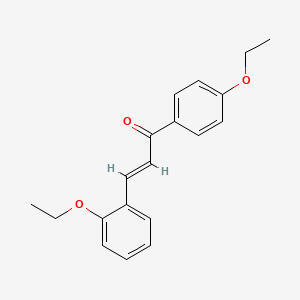
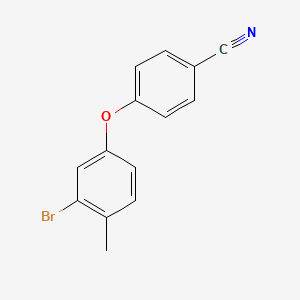
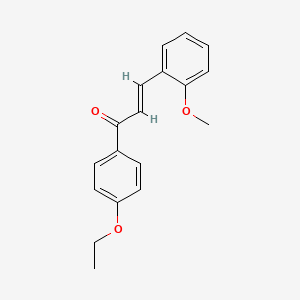
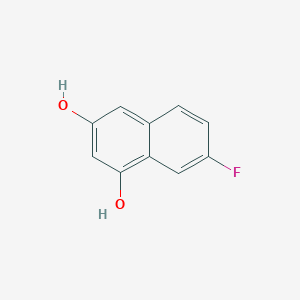
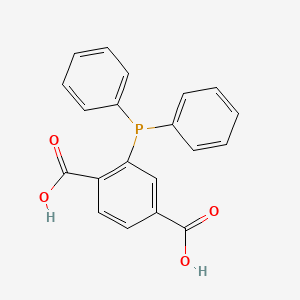
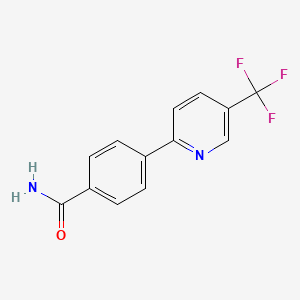
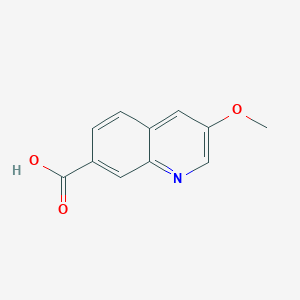
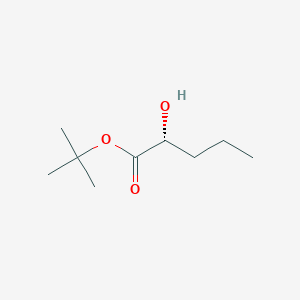
![3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
